N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan
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Overview
Description
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan is a synthetic compound that combines a coumarin derivative with D-tryptophan Coumarins are a class of organic compounds known for their diverse biological activities, while tryptophan is an essential amino acid involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan typically involves the following steps:
Synthesis of the Coumarin Derivative: The coumarin derivative can be synthesized through the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C.
Coupling with D-Tryptophan: The coumarin derivative is then coupled with D-tryptophan using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the coumarin moiety.
Scientific Research Applications
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan has several scientific research applications:
Chemistry: Used as a probe in studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine: Similar structure but with alanine instead of tryptophan.
(S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid: Another coumarin derivative with different amino acid.
Uniqueness
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan is unique due to the combination of the coumarin moiety with D-tryptophan, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H24N2O7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O7/c1-13-17(25(31)34-21-10-15(32-2)9-20(33-3)23(13)21)11-22(28)27-19(24(29)30)8-14-12-26-18-7-5-4-6-16(14)18/h4-7,9-10,12,19,26H,8,11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m1/s1 |
InChI Key |
HWNKZTJPSHMSST-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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